molecular formula C18H16Cl2N2O B2943508 6-(3,4-dichlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone CAS No. 73685-02-6

6-(3,4-dichlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone

Cat. No. B2943508
CAS RN: 73685-02-6
M. Wt: 347.24
InChI Key: DPAPWHAZVRBINK-UHFFFAOYSA-N
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Description

6-(3,4-dichlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone, also known as DCEPP, is a synthesized compound that has been studied for its potential applications in several scientific fields. It is a heterocyclic compound that is composed of nitrogen, chlorine, hydrogen, and carbon atoms. DCEPP has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

Anticonvulsant Activity

A study by Xu et al. (1991) focused on synthesizing and evaluating the anticonvulsant activity of various 6-(substituted-phenyl)-4,5-dihydro-3(2H) pyridazinones. The research found that compounds with specific substituents on the phenyl ring exhibited significant anticonvulsant properties, indicating potential applications in treating seizure disorders (Xu et al., 1991).

Herbicide Action

Pyridazinone derivatives, as explored by Hilton et al. (1969), have been shown to inhibit photosynthesis in plants, providing a mechanism for their use as herbicides. The study highlights the potential agricultural applications of these compounds in controlling weed growth (Hilton et al., 1969).

Synthesis and Reactions

Alonazy et al. (2009) synthesized a series of pyridazinones and explored their chemical reactions. Although these compounds showed limited antimicrobial activity, the study contributes to the broader understanding of pyridazinone chemistry and potential applications in developing new chemical entities (Alonazy et al., 2009).

Chiral Separation

Research by Cheng et al. (2019) on the chiral separation of pyridazinone derivatives highlights the importance of enantiomeric purity in pharmaceutical applications, especially for compounds like levosimendan's intermediates (Cheng et al., 2019).

Platelet Aggregation and Hypotensive Effects

Thyes et al. (1983) developed 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives with significant platelet aggregation inhibiting and hypotensive activities. These findings open avenues for the development of new therapeutic agents for cardiovascular diseases (Thyes et al., 1983).

Molecular Docking and In Vitro Screening

Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, including pyridazinones, and conducted molecular docking and in vitro screening. This study illustrates the potential for these compounds in drug discovery, particularly for targeting specific proteins (Flefel et al., 2018).

properties

IUPAC Name

3-(3,4-dichlorophenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O/c1-2-11-3-5-12(6-4-11)14-10-17(21-22-18(14)23)13-7-8-15(19)16(20)9-13/h3-9,14H,2,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAPWHAZVRBINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CC(=NNC2=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,4-dichlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone

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